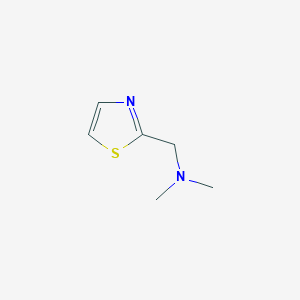
Tert-butyl 6-bromochroman-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-bromochroman-4-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromine atom attached to the chroman ring and a tert-butyl ester group attached to the carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-bromochroman-4-ylcarbamate typically involves the following steps:
Bromination: The chroman ring is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carbamate Formation: The brominated chroman is then reacted with tert-butyl isocyanate to form the carbamate ester. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromochroman-4-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The chroman ring can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or mixed solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted chroman derivatives.
Hydrolysis: Formation of 6-bromo-chroman-4-carboxylic acid and tert-butyl alcohol.
Oxidation: Formation of chroman-4,5-quinone derivatives.
Reduction: Formation of dihydrochroman derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 6-bromochroman-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through substitution reactions.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The chroman ring system is a common motif in bioactive molecules, and the carbamate ester group can interact with biological targets such as enzymes and receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the design of novel compounds with specific properties for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Tert-butyl 6-bromochroman-4-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbamate ester group can form specific interactions with active sites, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
(6-chloro-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a chlorine atom instead of bromine.
(6-fluoro-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a fluorine atom instead of bromine.
(6-methyl-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in Tert-butyl 6-bromochroman-4-ylcarbamate imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C14H18BrNO3 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-3,4-dihydro-2H-chromen-4-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-7-18-12-5-4-9(15)8-10(11)12/h4-5,8,11H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
OTLKVPKPFOFEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Prop-2-en-1-yl)oxy]-2-benzofuran-1,3-dione](/img/structure/B8558794.png)


![2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol](/img/structure/B8558809.png)



![3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione](/img/structure/B8558834.png)


![5-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8558845.png)
